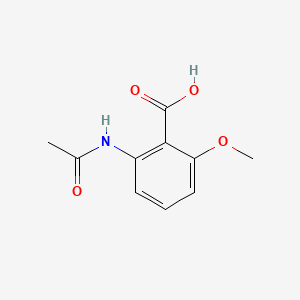

2-Acetamido-6-methoxybenzoic acid

Description

Significance of Aromatic Carboxylic Acids in Chemical Research

Aromatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. This structural feature imparts a unique combination of reactivity and stability, making them invaluable in various scientific domains. acs.org They serve as fundamental building blocks and intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, polymers, and dyes. acs.orgacs.org The presence of the carboxylic acid group allows for a variety of chemical transformations, such as esterification, amidation, and reduction, providing chemists with versatile tools for molecular design. acs.org Furthermore, the aromatic ring can be modified through electrophilic substitution reactions, allowing for the introduction of other functional groups that can fine-tune the molecule's properties. acs.org

The utility of aromatic carboxylic acids extends to materials science, where they are used in the creation of metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage and catalysis. rsc.org In medicinal chemistry, the benzoic acid scaffold is a common feature in many drug molecules. google.com

Historical Development of Synthetic Approaches to Benzoic Acid Derivatives

The history of benzoic acid, the parent compound of this family, dates back to the 16th century when it was first isolated from gum benzoin. psu.eduscispace.com Early methods for obtaining benzoic acid and its derivatives relied on extraction from natural sources. scispace.com The advent of modern organic chemistry in the 19th century led to the development of synthetic methods for preparing these compounds from readily available starting materials. psu.edu

One of the earliest industrial processes for synthesizing benzoic acid involved the hydrolysis of benzotrichloride. psu.edu A major breakthrough was the development of the catalytic oxidation of toluene, which remains a primary method for commercial production. psu.edupharmacompass.com Over the years, a multitude of synthetic strategies have been developed to introduce a wide variety of substituents onto the benzene (B151609) ring of benzoic acid, leading to a vast library of derivatives with diverse properties. These methods include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various cross-coupling reactions. sigmaaldrich.com The synthesis of substituted benzoic acids often involves the careful manipulation of directing groups to control the position of incoming substituents.

Overview of Research Trajectories for 2-Acetamido-6-methoxybenzoic Acid

Research specifically focused on this compound is not extensively documented in publicly available literature. However, its structural motifs—the acetamido and methoxy (B1213986) groups on a benzoic acid core—are of significant interest in several areas of chemical research. The compound is commercially available from various suppliers, indicating its use as a building block in chemical synthesis. sigmaaldrich.combldpharm.com

The primary research trajectory for a compound like this compound is likely as a chemical intermediate in the synthesis of more complex molecules. The functional groups present offer multiple reaction sites. The carboxylic acid can be converted to esters, amides, or acid chlorides. The acetamido group can be hydrolyzed to an amine, which can then undergo a variety of transformations. The methoxy group can potentially be cleaved to a hydroxyl group, providing another point for modification.

While direct studies on the biological activity of this compound are scarce, its close structural analogs have been investigated for various applications. For instance, other substituted benzoic acid derivatives have been explored as potential therapeutic agents. chemicalbook.comlookchem.com The presence of both a hydrogen bond donor (the amide N-H) and acceptors (the amide and carboxyl oxygens, and the methoxy oxygen) suggests the potential for specific interactions with biological targets.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 50868-77-4 | sigmaaldrich.com |

| Molecular Formula | C10H11NO4 | sigmaaldrich.com |

| Molecular Weight | 209.2 g/mol | sigmaaldrich.com |

| InChI Key | SNXGSPZWYIUBID-UHFFFAOYSA-N | sigmaaldrich.com |

Spectroscopic Data of a Related Compound: 2-Methoxybenzoic acid

| Spectroscopic Data for 2-Methoxybenzoic acid | |

| 1H NMR (CDCl3) | δ 10.5 (s, 1H, COOH), 8.15 (dd, 1H), 7.55 (t, 1H), 7.05 (t, 1H), 6.95 (d, 1H), 3.9 (s, 3H, OCH3) |

| 13C NMR (CDCl3) | δ 165.0, 159.5, 134.0, 132.5, 121.0, 120.5, 112.0, 56.0 |

| IR (KBr, cm-1) | 3000-2500 (broad, O-H), 1680 (C=O), 1600, 1480 (aromatic C=C) |

Note: This data is for 2-Methoxybenzoic acid and is provided for illustrative purposes. The presence of the acetamido group in this compound would introduce additional signals and shift the existing ones.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-acetamido-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-7-4-3-5-8(15-2)9(7)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXGSPZWYIUBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Acetamido 6 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-Acetamido-6-methoxybenzoic acid. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional NMR techniques, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

While specific experimental ¹H NMR data for this compound is not widely available in public spectral databases, a theoretical analysis based on its structure allows for the prediction of its proton spectrum. The spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule. Key expected signals would include those for the aromatic protons, the methoxy (B1213986) group protons, and the acetamido group protons (both the NH proton and the methyl protons). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing acetamido and carboxylic acid groups. Spin-spin coupling between adjacent aromatic protons would result in specific splitting patterns (e.g., doublets, triplets), providing crucial information about their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | (Varies) | (Varies) | (Varies) |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | N/A |

| Acetamido (-NH) | (Varies, broad) | Singlet | N/A |

| Acetyl (-CH₃) | ~2.0 - 2.2 | Singlet | N/A |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

In a ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring would be diagnostic, with the carbons directly attached to the electron-donating methoxy group and the electron-withdrawing acetamido and carboxyl groups showing significant shifts. The carbonyl carbons of the carboxylic acid and the amide functional groups would appear at the downfield end of the spectrum (typically >160 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic acid (C=O) | ~165 - 175 |

| Acetamido (C=O) | ~168 - 172 |

| Aromatic C-NHCOCH₃ | (Varies) |

| Aromatic C-OCH₃ | (Varies) |

| Aromatic C-COOH | (Varies) |

| Aromatic CH | ~110 - 140 |

| Methoxy (-OCH₃) | ~55 - 60 |

Note: These are estimated values. Actual values depend on experimental conditions.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum would link a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This accuracy allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₁NO₄), HRMS would confirm the molecular weight with a high degree of precision, typically to within a few parts per million (ppm), which is crucial for confirming the identity of a newly synthesized compound or an isolated natural product.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This technique is ideal for analyzing this compound in complex matrices, such as reaction mixtures or biological samples. A suitable reversed-phase HPLC method, likely using a C18 column, could be developed to separate the compound from impurities or other components. koreascience.krcabidigitallibrary.org The eluent from the LC column would be introduced into the mass spectrometer, which would serve as a highly sensitive and selective detector. By monitoring the specific mass-to-charge ratio of the protonated or deprotonated molecular ion of this compound, the technique allows for its selective detection and quantification even at very low concentrations. Tandem mass spectrometry (LC-MS/MS) could further be employed to study the fragmentation pattern of the molecule, providing additional structural confirmation and enhancing the specificity of the analysis. koreascience.kr

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the qualitative and quantitative assessment of this compound. The technique is particularly valuable for confirming the compound's identity and determining its purity by separating it from volatile and semi-volatile impurities. nist.gov Given the low volatility of carboxylic acids, a derivatization step is typically required prior to GC-MS analysis to convert the analyte into a more volatile form, thereby improving its chromatographic behavior. jfda-online.comshimadzu.com Esterification, often to form the methyl ester, is a common derivatization strategy for carboxylic acids.

Upon introduction into the GC, the derivatized analyte is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. After elution from the column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for structural elucidation and identity confirmation.

The mass spectrum of derivatized this compound would be expected to show a molecular ion peak corresponding to the mass of the derivative, along with a series of characteristic fragment ions. By analyzing these fragments, one can confirm the presence of key structural motifs, such as the methoxybenzoic acid backbone and the acetamido group. For instance, the fragmentation of the methyl ester of a related compound, 2,6-dimethoxybenzoic acid, shows prominent peaks that can be used for its identification. nih.gov Purity is assessed by examining the total ion chromatogram (TIC); the presence of peaks other than the main analyte peak indicates impurities, which can then be identified by their respective mass spectra. nist.gov

Table 1: Expected GC-MS Fragmentation Data for Methyl 2-Acetamido-6-methoxybenzoate

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 209 | [M]⁺ | Molecular Ion |

| 178 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 166 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 150 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 148 | [M - CH₃CO - H₂O]⁺ | Subsequent loss of water from the [M - CH₃CO]⁺ fragment |

| 107 | [C₇H₇O]⁺ | Fragment of the methoxybenzoyl moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eguwimona.edu.jm The IR spectrum of this compound provides direct evidence for its key structural features. For a molecule to absorb IR radiation, its vibration must cause a change in the molecular dipole moment. uwimona.edu.jm

The spectrum is characterized by several distinct absorption bands corresponding to specific stretching and bending vibrations: tanta.edu.egamazonaws.com

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the O-H group in a hydrogen-bonded carboxylic acid dimer. docbrown.info

N-H Stretch (Amide): A moderate to sharp peak typically appears around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and acetamido methyl groups appear just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid and Amide): The carbonyl stretching vibrations are strong and characteristic. The carboxylic acid C=O stretch is expected around 1700-1680 cm⁻¹. docbrown.info The amide C=O stretch (Amide I band) typically occurs at a slightly lower wavenumber, around 1680-1650 cm⁻¹. These two peaks may overlap, resulting in a broad, intense absorption band.

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations result in one or more sharp bands of variable intensity in the 1625-1465 cm⁻¹ region. docbrown.info

C-O Stretches: The spectrum will show C-O stretching bands. The aryl-O stretch from the methoxy group and the C-O stretch from the carboxylic acid group are expected in the 1320-1210 cm⁻¹ region. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that is unique to the molecule, allowing for definitive identification when compared against a reference spectrum. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Amide | N-H Stretch | ~3300 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Methyl Groups | C-H Stretch | 2980 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| Aromatic Ring | C=C Stretch | 1625 - 1465 | Medium to Weak |

| Methoxy/Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of valence electrons from a ground state to a higher energy state. shu.ac.uk For organic molecules, this technique provides information about conjugated systems and chromophores. shu.ac.uk The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring, which acts as the primary chromophore.

The absorption of UV radiation by this molecule primarily involves π → π* transitions. libretexts.org The benzene ring, along with the electron-donating methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups and the electron-withdrawing carboxylic acid (-COOH) group, forms a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. utoronto.causp.br

The spectrum is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm. libretexts.org Weaker n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl and methoxy groups, may also be observed, often as shoulders on the more intense π → π* bands. The solvent used can influence the spectrum; polar solvents can cause shifts in the absorption maxima. Specifically, n → π* transitions often undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Substituted Benzene Ring | ~230 - 250 | High |

| π → π | Conjugated System | ~280 - 320 | Moderate to High |

| n → π* | Carbonyl Groups (C=O) | ~300 - 340 | Low |

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound and for its preparative isolation. ekb.eg The technique offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-modified silica (B1680970) column, is used. thaiscience.info The mobile phase is a polar solvent mixture, commonly consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The elution order is controlled by adjusting the composition of the mobile phase; a gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. ekb.eg

Detection is typically performed using a UV detector set at one of the compound's absorption maxima (λmax), as determined by UV-Vis spectroscopy, to ensure high sensitivity. thaiscience.info The purity of a sample is determined by integrating the area of the main peak and any impurity peaks in the resulting chromatogram. For isolation, the fraction corresponding to the eluting peak of this compound is collected.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | UV detection at λmax (e.g., ~240 nm or ~290 nm) |

| Injection Volume | 10 - 20 µL |

While HPLC is preferred for the direct analysis of this compound, Gas Chromatography (GC) can be employed for its analysis following chemical derivatization to increase its volatility. jfda-online.com Carboxylic acids and amides possess polar functional groups that lead to low volatility and poor peak shape in GC due to strong intermolecular hydrogen bonding and potential interactions with the column. jfda-online.com

Derivatization converts these polar groups into less polar, more volatile moieties. A common approach for carboxylic acids is esterification, for example, reacting the acid with methanol in the presence of an acid catalyst to form the corresponding methyl ester. researchgate.net Another widely used method is silylation, which involves reacting the active hydrogen atoms (on the -COOH and -NH groups) with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. shimadzu.com

Once derivatized, the sample can be analyzed using a standard GC system, often equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase, and the temperature program are optimized to achieve separation from derivatization byproducts and other impurities. This approach is particularly useful for analyzing the compound in complex matrices where the high resolving power of capillary GC is advantageous. researchgate.net

Applications of 2 Acetamido 6 Methoxybenzoic Acid As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The unique arrangement of functional groups in 2-acetamido-6-methoxybenzoic acid makes it an attractive building block for chemists. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, providing a handle for a wide range of coupling reactions. The acetamido group can influence the reactivity of the aromatic ring and can also participate in cyclization reactions. The methoxy (B1213986) group, an electron-donating group, also directs the regioselectivity of electrophilic aromatic substitution reactions and can be a precursor to a hydroxyl group, further expanding synthetic possibilities.

Synthesis of Heterocyclic Compounds

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. The functional groups can be manipulated to form rings containing nitrogen, oxygen, and sulfur.

For instance, substituted benzoic acids are key starting materials in the synthesis of biologically active heterocycles. One general approach involves the reaction of a substituted benzoic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to form 2-amino-5-(substituted phenyl)-1,3,4-thiadiazoles. These intermediates can then undergo further reactions, such as nucleophilic addition-elimination with chloroacetyl chloride, followed by cyclization to yield complex heterocyclic systems like 2-imino-3-[4-(substitutedphenyl)-1,3-thiazol-2-yl]thiazolidin-4-ones. researchgate.net This methodology highlights how the carboxylic acid function of a molecule like this compound can be the starting point for building intricate heterocyclic scaffolds.

Another strategy involves the intramolecular cyclization of derivatives of acetamido-benzoic acids. For example, a copper(I)-catalyzed intramolecular tandem acylation/O-arylation reaction of methyl 2-[2-(2-bromophenyl)acetamido]benzoates has been developed to synthesize benzofuro[3,2-c]quinolin-6(5H)-ones. acs.org This demonstrates how the acetamido and a modified carboxylate group on a benzene (B151609) ring can be key players in forming fused heterocyclic systems under mild conditions. acs.org The synthesis of various six-membered heterocycles, such as pyrones, can also be achieved from substituted aromatic precursors through oxidation or cycloaddition reactions. doi.org

| Starting Material Class | Reaction Type | Resulting Heterocycle | Reference |

| Substituted Benzoic Acids | Condensation/Cyclization | 1,3,4-Thiadiazoles, Thiazolidinones | researchgate.net |

| 2-Acetamido-benzoate esters | Tandem Acylation/Arylation | Benzofuro[3,2-c]quinolin-6(5H)-ones | acs.org |

| Dienones | Oxidation | Pyrones | doi.org |

Construction of Polyaromatic Systems

The synthesis of complex polyaromatic systems often relies on building blocks that can be coupled together efficiently. Substituted benzoic acids and their derivatives are frequently used in this context. Transition-metal-mediated cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds between aromatic rings. nih.gov

Aryl halides derived from benzoic acids are common substrates in these reactions. For example, the decarboxylative halogenation of benzoic acids bearing electron-donating groups like methoxy and acetamido substituents can produce aryl bromides. acs.org These aryl bromides can then be coupled with aryl boronic acids to construct biphenyls and other polyaromatic structures. nih.gov For example, the synthesis of O-biphenyl-3-yl carbamates, which are potent enzyme inhibitors, utilizes a Suzuki cross-coupling reaction involving a substituted aryl bromide derived from a methoxybenzoic acid. nih.gov

Furthermore, aromatic oligoamide foldamers, which are synthetic backbones that can adopt stable helical conformations, have been constructed using building blocks like 2-methoxybenzoic acid. researchgate.net These studies show that the defined substitution pattern on the aromatic ring is crucial for controlling the folding and final three-dimensional structure of the macromolecule. researchgate.net

Role in the Preparation of Mechanistic Probes and Biochemical Reagents

The structural motifs present in this compound are found in many biologically active molecules. This makes it, and its close analogs, valuable intermediates in the synthesis of molecular probes and reagents designed to study biological systems, such as enzymes.

Synthesis of Molecular Scaffolds for Biological Research

Many classes of biologically active compounds are built upon scaffolds derived from substituted benzoic acids. For example, benzimidazole (B57391) derivatives, known for a wide range of pharmacological activities including anticancer and antioxidant effects, are often synthesized from substituted benzoic acid precursors. nih.gov The synthesis can involve the coupling of a substituted benzoic acid with an aminobenzimidazole derivative. nih.gov The methoxy groups in these scaffolds are often important for activity and can be selectively removed to produce hydroxy derivatives, allowing for a systematic study of structure-activity relationships. nih.gov

Similarly, derivatives of 2-acetamido-benzoic acid are precursors to complex molecules with potential therapeutic applications. For instance, methyl 4-acetamido-5-iodo-2-methoxybenzoate serves as a building block for various biologically active compounds in pharmaceutical research. lookchem.com The synthesis of inhibitors for enzymes like Aurora kinases, which are important targets in cancer therapy, has involved the use of substituted anilines derived from benzoic acids to construct pyrimidine-based scaffolds. nih.gov

| Scaffold Type | Biological Target/Application | Synthetic Precursor Class | Reference |

| Benzimidazole-derived carboxamides | Antioxidant, Antiproliferative | Methoxy-substituted benzoic acids | nih.gov |

| Pyrimidine derivatives | Aurora Kinase Inhibition | Substituted anilines from benzoic acids | nih.gov |

| Benzothiazole derivatives | 17β-HSD10 Inhibition | Methoxy-substituted benzoic acids | nih.gov |

Intermediate in the Development of Enzyme Substrate Analogs

Understanding how enzymes function often involves the use of substrate analogs that can bind to the active site and either inhibit the enzyme or report on the binding event. The specific substitution pattern of this compound makes it an interesting starting point for designing such molecules.

The metabolism of methoxylated benzoic acids by enzymes has been a subject of study. For example, the enzyme CYP199A4 from Rhodopseudomonas palustris can efficiently demethylate 4-methoxybenzoic acid. researchgate.net The binding in the active site is highly specific, involving interactions with the carboxylate group and the benzene ring. researchgate.net Studies on how substitutions affect this binding and turnover can provide valuable insights into enzyme mechanisms. The degradation of various methoxylated benzoic acids by bacteria like Nocardia also reveals how ortho, meta, and para substituents influence enzymatic demethylation and ring cleavage. asm.org For instance, an ortho-chloro substituent can prevent demethylation. asm.org This knowledge is crucial for designing stable enzyme inhibitors.

The synthesis of inhibitors for the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target in Alzheimer's disease, has utilized benzothiazole-based structures derived from methoxybenzoic acids. nih.gov In one synthetic route, 3-chloro-4-methoxy benzoic acid was converted to an acyl chloride and coupled with an amine to build the core of the inhibitor. Subsequent demethylation yielded the final active compound. nih.gov This illustrates the role of methoxybenzoic acids as key intermediates in creating potent and specific enzyme inhibitors.

Biological and Biochemical Research Applications Mechanistic Focus

Investigations into Molecular Interactions

The functional groups of 2-Acetamido-6-methoxybenzoic acid—the acetamido, methoxy (B1213986), and carboxylic acid moieties—are known to participate in various molecular interactions with biological macromolecules. Research on analogous compounds highlights the significance of these interactions.

The interaction of benzoic acid derivatives with proteins and enzymes is a key area of investigation. The acetamido group can act as a hydrogen bond donor and acceptor, while the methoxy group can influence lipophilicity and steric interactions. The carboxylate group is crucial for forming strong ionic interactions and hydrogen bonds with polar and basic amino acid residues in active sites. researchgate.net

For instance, studies on the cytochrome P450 enzyme CYP199A4 have demonstrated that the benzoic acid carboxylate moiety is critical for optimal substrate binding. researchgate.net Modifications of this group to a phenol, ester, or nitro group dramatically reduce binding affinity. researchgate.net Similarly, the acetamido group in related compounds is suggested to form hydrogen bonds with the active sites of enzymes, potentially influencing their activity.

Derivatives of the closely related 4-amino-2-methoxybenzoic acid have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes. nih.govtandfonline.com The binding of these inhibitors is dependent on interactions with the zinc ion in the active site and surrounding amino acid residues. nih.gov

Substituted benzoic acid derivatives have been implicated in the modulation of various biochemical pathways. For example, an extract containing acetamido and methoxy-substituted compounds has been shown to extend the lifespan of Caenorhabditis elegans by activating the daf-16/FoxO signaling pathway, which is crucial for regulating stress resistance and longevity. nih.gov This modulation involved the nuclear translocation of the DAF-16 transcription factor and altered expression of downstream genes like sod-3 and gst-4. nih.gov

Furthermore, research on 2-acetamido-4,5-dimethoxybenzoic acid suggests it possesses antitumor properties by potentially reducing the production of the epidermal growth factor receptor (EGFR), a key player in many cancers. Its structural similarity to known anti-inflammatory agents also suggests a potential role in modulating inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines.

The structural motifs present in this compound are found in numerous enzyme inhibitors. The general mechanisms of inhibition often involve the key functional groups of the benzoic acid scaffold.

Carbonic Anhydrase Inhibition : Derivatives of 4-amino-2-methoxybenzoic acid have been designed as carbonic anhydrase inhibitors (CAIs). nih.govtandfonline.com These compounds can act as zinc binders, coordinating to the catalytic Zn(II) ion, or anchor to the zinc-coordinated water molecule, disrupting the enzyme's catalytic cycle. nih.gov For example, 4-acetamido-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide showed significant inhibitory activity against human carbonic anhydrase I (hCA I). nih.govtandfonline.com

Phosphatase Inhibition : The structural analog 2-acetamido-5-methoxy-4-nitrobenzoic acid has been utilized as a precursor in the development of Slingshot phosphatase inhibitors.

Other Enzyme Systems : The core benzoic acid structure is a versatile scaffold. For example, derivatives have been studied as inhibitors of fatty acid amide hydrolase (FAAH) and β-lactamases. nih.govmdpi.com The specific substitutions on the phenyl ring are critical for determining the potency and selectivity of inhibition.

Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives

Structure-activity relationship (SAR) studies on analogs of this compound are crucial for optimizing biological activity and understanding molecular recognition.

The position and nature of substituents on the benzoic acid ring profoundly influence molecular recognition and biological activity.

Role of the Carboxylate Group : As established in studies with CYP199A4, the carboxylate group is often a primary anchor for binding to the active site of enzymes. Its replacement or repositioning can lead to a significant loss of activity. researchgate.net

Impact of Methoxy Group Position : The position of the methoxy group affects the electronic properties and conformation of the molecule. In a study of carbonic anhydrase inhibitors, derivatives of 4-amino-2-methoxybenzoic acid were synthesized, indicating that the specific arrangement of substituents is key for potent inhibition. nih.govtandfonline.com The methoxy group's lipophilicity can also enhance membrane interaction and cell permeability.

Influence of the Acetamido Group : The acetamido group provides additional hydrogen bonding capabilities compared to an amino group and can enhance metabolic stability. In the context of carbonic anhydrase inhibitors, replacing a simple acetamido group with larger amide-containing structures led to varied inhibitory profiles against different CA isoforms. nih.govtandfonline.com For instance, compounds bearing a 4-acetamido-2-methoxy benzamido moiety showed superior activity against hCA I compared to the standard drug acetazolamide. tandfonline.com

Halogenation and Other Modifications : The introduction of halogens, such as chlorine, can enhance binding affinity, potentially through halogen bonding or by altering the electronic nature of the aromatic ring. SAR studies on niclosamide (B1684120) analogs, which share a substituted salicylamide (B354443) core, showed that replacing the nitro group with other substituents could maintain or even enhance biological activity, demonstrating the modularity of these scaffolds. nih.gov

The following table summarizes the findings from SAR studies on related benzoic acid derivatives:

| Compound/Analog Series | Key Structural Feature | Observed Biological Activity/Interaction | Reference |

|---|---|---|---|

| Derivatives of 4-amino-2-methoxybenzoic acid | 4-acetamido-2-methoxy benzamido moiety | Potent inhibition of human carbonic anhydrase I (hCA I) | nih.govtandfonline.comtandfonline.com |

| 2-Acetamido-4,5-dimethoxybenzoic acid | Acetamido and dimethoxy groups | Potential antitumor and anti-inflammatory effects | |

| CYP199A4 Substrates | Carboxylate group on benzoic acid | Critical for high-affinity binding to the enzyme active site | researchgate.net |

| 2-Acetamido-5-methoxy-4-nitrobenzoic acid | Nitro and acetamido groups | Precursor for Slingshot phosphatase inhibitors and Bcl-2 antagonists |

Future Research Directions and Methodological Advancements

Exploration of Novel Synthetic Routes

The development of more efficient, sustainable, and versatile synthetic methods is a cornerstone of modern chemical research. For 2-Acetamido-6-methoxybenzoic acid, future efforts should be directed towards the adoption of continuous manufacturing processes and the exploration of its stereochemistry.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Traditional batch synthesis of substituted benzoic acids can face challenges related to safety, scalability, and process control. rsc.orggoogle.com Flow chemistry, or continuous processing, offers a compelling alternative by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for hazardous reactions. rsc.orggoogle.comgoogle.com

Future research should focus on developing a continuous flow process for the synthesis of this compound. Studies on the continuous nitration and alkylation of various aromatic compounds have demonstrated the feasibility and benefits of this approach. rsc.orgacs.orgacs.orgrsc.org For instance, a continuous-flow microreaction process for the mononitration of aromatic compounds achieved high yields (up to 99.3%) and excellent selectivity, showcasing the potential for industrial-scale production with reduced environmental impact. rsc.orgrsc.org Similarly, the alkylation of substituted benzoic acids has been successfully demonstrated in continuous flow microfluidic reactors, allowing for rapid kinetic studies and optimization. acs.orgacs.org A proposed continuous process for synthesizing substituted benzoic acids via the oxidation of substituted toluenes highlights the move towards safer and more efficient manufacturing. google.com

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound Synthesis |

| Heat Transfer | Enhanced surface-area-to-volume ratio allows for rapid heating and cooling. | Improved control over exothermic reactions, such as nitration or oxidation steps, preventing side-product formation. |

| Mass Transfer | Efficient mixing leads to more homogeneous reaction mixtures. | Increased reaction rates and yields. |

| Safety | Small reaction volumes minimize the risk of runaway reactions and handling of hazardous reagents. nih.gov | Safer handling of reagents like nitric acid or other strong oxidants. rsc.orggoogle.comgoogle.com |

| Scalability | Production can be scaled up by running the process for longer or by parallelizing reactors. rsc.org | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Allows for precise, automated control over reaction conditions. | High reproducibility and the ability to rapidly screen and optimize reaction parameters. |

Stereoselective Synthesis of Chiral Derivatives

The this compound scaffold possesses an N-aryl axis, which can exhibit axial chirality (atropisomerism) if rotation around the Ar-N bond is sufficiently restricted. Atropisomeric anilides and amides are an emerging class of chiral compounds with significant potential as ligands in asymmetric catalysis and as building blocks in medicinal chemistry. rsc.orgnih.govacs.org The synthesis of such chiral molecules, however, presents a considerable challenge due to the relatively low rotational barrier of the N-aryl bond compared to C-C biaryl atropisomers. nih.govacs.org

Future research should be directed towards the stereoselective synthesis of chiral derivatives of this compound. Recent advancements in palladium-catalyzed atroposelective C-H olefination have enabled the highly efficient synthesis of a variety of atropisomeric anilides with excellent enantioselectivity (up to >99% ee). nih.govacs.org This strategy, which utilizes readily available chiral amino acids as ligands, could be adapted for the synthesis of novel chiral this compound derivatives. nih.gov Other strategies, such as central-to-axial chirality transfer and catalyst-controlled stereoselective arene-forming reactions, also represent promising avenues for exploration. rsc.orgsnnu.edu.cnscispace.com The successful synthesis of these chiral derivatives would open up new possibilities for their application in asymmetric synthesis and as novel chiral probes. nih.govacs.org

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is revolutionizing chemical research. By predicting reaction outcomes and elucidating molecular properties, computational tools can significantly accelerate the research and development process.

Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) is rapidly becoming an indispensable tool in organic synthesis, capable of predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes with greater efficiency than traditional methods. beilstein-journals.orgresearchgate.net For a molecule like this compound, ML models could be employed to navigate the complex parameter space of its synthesis and functionalization.

Future research should leverage ML algorithms, such as Bayesian optimization, to rapidly identify the optimal conditions for the synthesis of this compound and its derivatives, minimizing the number of required experiments. beilstein-journals.org Furthermore, ML models trained on large datasets of chemical reactions can predict the regioselectivity of electrophilic aromatic substitutions on the benzoic acid ring. rsc.orgd-nb.infonih.govresearchgate.net For example, the RegioML and RegioSQM20 models have shown high accuracy in predicting the outcomes of such reactions, which would be invaluable for planning further derivatization of the target molecule. rsc.orgd-nb.infonih.gov Deep learning-based retrosynthesis models could also be employed to discover entirely new and more efficient synthetic pathways to this and related structures. mdpi.com

Table 2: Application of Machine Learning in the Study of this compound

| Machine Learning Application | Potential Impact on Research | Relevant Methodologies |

| Reaction Optimization | Rapidly identify optimal temperature, solvent, catalyst, and reagent concentrations for synthesis. | Bayesian Optimization, Neural Networks. beilstein-journals.orgresearchgate.netresearchgate.net |

| Regioselectivity Prediction | Predict the site of further functionalization on the aromatic ring (e.g., halogenation, nitration). | RegioML, RegioSQM20, Weisfeiler-Lehman Neural Networks. rsc.orgd-nb.infonih.govresearchgate.netcore.ac.uk |

| Retrosynthesis Planning | Propose novel and efficient synthetic routes to the target molecule and its derivatives. | Deep learning models, Large Language Models (LLMs) for chemistry. mdpi.com |

| Pathway Analysis | Assess the thermodynamic feasibility of various reaction pathways to desired products. acs.org | Informatics-based reaction network generation. acs.org |

Advanced Spectroscopic-Computational Correlation

A deep understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Combining experimental spectroscopic data (e.g., NMR, FTIR) with high-level quantum chemical calculations, such as Density Functional Theory (DFT), provides a powerful approach for detailed molecular characterization. ucl.ac.ukdergipark.org.trniscpr.res.inorientjchem.orgresearchgate.net

Future work should involve a comprehensive spectroscopic and computational study of this compound. DFT calculations can be used to predict its optimized geometry, vibrational frequencies, and NMR chemical shifts, which can then be correlated with experimental spectra to provide an unambiguous assignment of its spectral features. dergipark.org.trniscpr.res.inresearchgate.net Such studies have been successfully applied to various substituted benzoic and aminobenzoic acids, providing insights into intramolecular interactions, hydrogen bonding, and conformational preferences. ucl.ac.ukdergipark.org.trrsc.orgmdpi.comsharif.edu This integrated approach can also be used to study the properties of its potential chiral derivatives and its interactions with other molecules, which is essential for designing applications in materials science and chemical biology. ucl.ac.uksharif.edu

Expansion of Applications in Chemical Biology and Materials Science

While the current applications of this compound are not extensively documented in the available literature, its structural motifs—a substituted benzoic acid and an anilide—are present in a wide range of functional molecules. ontosight.aiontosight.aiontosight.aimdpi.commdpi.comijcrt.org This suggests a significant potential for developing novel applications in chemical biology and materials science.

Future research should explore the use of this compound as a scaffold for developing new chemical probes, bioactive compounds, and functional materials. Benzoic acid derivatives are known to possess a range of biological activities, including antimicrobial and cytotoxic properties. mdpi.commdpi.comijcrt.org The specific substitution pattern of this compound could be systematically modified to screen for new therapeutic agents. For instance, derivatives of 4-aminobenzoic acid have been converted into potent antimicrobial and cytotoxic agents. mdpi.com In the realm of chemical biology, benzoic acid derivatives have been used as probes to study biological processes. researchgate.net

In materials science, methoxybenzoic acids and their derivatives are used in the development of various materials. ontosight.aiontosight.aifishersci.comsigmaaldrich.com The unique structure of this compound could be leveraged to create novel polymers, liquid crystals, or luminescent materials. For example, some benzoic acid derivatives have been investigated as luminescent dyes. umich.edu The potential for this compound to form ordered structures through hydrogen bonding and aromatic interactions makes it an interesting candidate for the design of new functional organic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetamido-6-methoxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves condensation reactions of substituted benzoic acid derivatives. For example, analogous compounds like 4-(2-(2-Acetamidophenyl)-2-oxoacetamido)benzoic acid are synthesized via refluxing precursors in methanol with glacial acetic acid as a catalyst, achieving high yields (~96%) after recrystallization . Adapting this method, researchers can substitute starting materials with 6-methoxy precursors and optimize temperature, solvent polarity, and catalyst concentration.

- Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid side products like over-acetylated derivatives. Purification via recrystallization (ethanol/water mixtures) is recommended to enhance purity .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Spectroscopy : Use ¹H/¹³C NMR to confirm the acetamido and methoxy substituents. For instance, methoxy groups typically show singlet peaks near δ 3.8–4.0 ppm in CDCl₃. IR spectroscopy can validate carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydrogen-bonded hydroxyl groups .

- Crystallography : Single-crystal X-ray diffraction (as in related oxamide derivatives) reveals planar molecular geometries and intermolecular interactions. Hydrogen bonds (O–H⋯O, C–H⋯O) stabilize crystal packing, which is critical for understanding solubility and stability .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the acetamido group to form free amine).

- Key Findings : Analogous benzoic acid derivatives show stability in acidic conditions but hydrolyze in basic media. Store the compound at -20°C in anhydrous environments to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystal lattices?

- Experimental Design : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze using X-ray diffraction to map O–H⋯O and N–H⋯O interactions. Compare with structurally similar compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, which forms chains parallel to the [111] direction via hydrogen bonds .

- Implications : Crystal packing affects mechanical properties (e.g., brittleness) and dissolution rates, critical for pharmaceutical formulation .

Q. What computational models predict the reactivity and electronic properties of this compound?

- Approach : Perform DFT calculations (B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate against experimental IR and NMR data.

- Case Study : For methoxy-substituted analogs, computational models accurately predict nucleophilic attack sites (e.g., carbonyl carbon) and regioselectivity in substitution reactions .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- Screening Methods : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and microbial growth inhibition tests. Compare with structurally related compounds like 2-Ethyl-6-hydroxybenzoic acid, which exhibits antioxidant and antimicrobial properties .

- Data Interpretation : Dose-response curves (IC₅₀ values) and molecular docking simulations can clarify mechanism of action. Cross-reference with toxicity databases (e.g., EPA DSSTox) to assess safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.